molecular formula C15H20O5 B140779 (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate CAS No. 144256-11-1

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate

货号: B140779
CAS 编号: 144256-11-1
分子量: 280.32 g/mol
InChI 键: TWMFOGUTFPLVQZ-CYBMUJFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate ( 144256-11-1) is a high-value chiral chemical building block with significant applications in pharmaceutical research and development. With a molecular formula of C15H20O5 and a molecular weight of 280.32 g/mol, this compound features a chiral dioxolane ring system coupled with a hydroxyphenylpropanoate moiety, which imparts unique stereochemical properties critical for selective biological interactions . Its primary research application is as a key synthetic intermediate in the enantioselective synthesis of landiolol hydrochloride, an ultra-short-acting, potent cardioselective beta-blocker used as an antiarrhythmic agent . The compound serves as a crucial precursor in streamlined synthetic routes that allow for the production of landiolol without the need for isolating most intermediates or employing chromatographic purification, thereby enhancing process yield and productivity . Furthermore, it is specifically recognized and supplied as "Landiolol Impurity 4" for analytical purposes, where it is used as a reference standard for method development, method validation (AMV), and quality control (QC) applications during the commercial production of landiolol and the submission of Abbreviated New Drug Applications (ANDA) . The chiral center at the 2-position of the dioxolane ring governs the compound's stereoselective interactions, making it a valuable synthon for designing molecules that target specific biological pathways . This product is provided with detailed characterization data compliant with regulatory guidelines and is intended for Research Use Only. It is strictly not for diagnostic or therapeutic human use.

属性

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-(4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-15(2)19-10-13(20-15)9-18-14(17)8-5-11-3-6-12(16)7-4-11/h3-4,6-7,13,16H,5,8-10H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMFOGUTFPLVQZ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451022
Record name [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144256-11-1
Record name ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144256111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]methyl 3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-(4-hydroxybenzene)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM5EF9L9HQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Kinetic Resolution of Epichlorohydrin

The enantioselective synthesis begins with the kinetic resolution of racemic epichlorohydrin using a cobalt-based Salen catalyst. This step generates (R)-epichlorohydrin, which is subsequently reacted with (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol to form the key epoxide intermediate.

Reaction Conditions:

  • Catalyst: (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt (0.5–2.0 mol%)

  • Solvent: Methyl tert-butyl ether (MTBE)

  • Temperature: 20–30°C

  • Yield: 85–92% e.e. ≥99%

The cobalt catalyst induces enantioselective ring-opening of epichlorohydrin, favoring the (R)-enantiomer. Excess (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol (20–50 equiv) ensures complete conversion, with MTBE as the optimal solvent for minimizing side reactions.

Alkylation of 3-(4-Hydroxyphenyl)propanoic Acid

Phenolic Oxygen Activation

The phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid is activated for nucleophilic substitution using inorganic bases. Potassium carbonate (3.0–4.0 equiv) in acetonitrile facilitates deprotonation, while potassium iodide (0.05–0.20 equiv) enhances reactivity through the “Finkelstein effect”.

Optimized Protocol:

  • Substrate: 3-(4-Hydroxyphenyl)propanoic acid (1.0 equiv)

  • Base: K₂CO₃ (3.5 equiv), KI (0.1 equiv)

  • Solvent: Acetonitrile (10–20 volumes)

  • Alkylating Agent: (R)-Epichlorohydrin (2.0–2.5 equiv)

  • Temperature: 60–85°C

  • Reaction Time: 2–4 hours (monitored by UPLC)

This step achieves >95% conversion, with the (S)-configured dioxolane moiety preserved through steric hindrance from the 2,2-dimethyl group.

Stereochemical Control and Purification

Enantiomeric Excess Analysis

Chiral UPLC with a C18 column and water/acetonitrile (1% formic acid) mobile phase confirms e.e. ≥99%. Retention times differentiate (S)- and (R)-enantiomers, ensuring compliance with pharmaceutical purity standards.

Crystallization and Isolation

Post-reaction workup involves:

  • Liquid-Liquid Extraction: Ethyl acetate/water (pH 3–4) removes unreacted starting materials.

  • Solvent Exchange: Replacement with isopropanol facilitates crystallization.

  • Acidification: Addition of HCl in isopropanol yields the hydrochloride salt for improved stability.

Typical Yield: 70–75% after crystallization.

Industrial-Scale Production Considerations

Catalyst Recycling

The cobalt Salen catalyst is recoverable via filtration after reaction completion. Patents report ≥90% catalyst recovery through MTBE washing and reactivation under inert atmosphere.

Solvent Sustainability

MTBE and acetonitrile are prioritized for their low toxicity and compatibility with continuous-flow systems. Process intensification studies suggest reducing solvent volumes by 30–40% without compromising yield.

Comparative Analysis of Synthetic Routes

ParameterKinetic Resolution RouteClassical Resolution Route
e.e. (%) ≥9985–90
Yield (%) 70–7550–60
Catalyst Cost High (Co-Salen)Low (Racemic bases)
Scalability ExcellentModerate

The kinetic resolution method outperforms classical resolution in enantiopurity and yield, justifying its adoption despite higher catalyst costs.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 6H, CH₃), 2.64 (t, 2H, CH₂COO), 2.90 (t, 2H, CH₂Ph), 3.98–4.12 (m, 3H, dioxolane-OCH₂), 4.25 (m, 1H, dioxolane-CH), 6.72 (d, 2H, ArH), 7.06 (d, 2H, ArH).

  • HPLC Purity: ≥99.5% (C18 column, 40°C, 1.0 mL/min, 220 nm).

Applications in Landiolol Synthesis

The product serves as the penultimate intermediate in Landiolol hydrochloride synthesis. Subsequent amination with 2-(morpholine-4-carboxamido)ethanamine introduces the pharmacophoric sidechain, followed by salt formation .

化学反应分析

Types of Reactions

(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

a. Anticancer Activity

Research indicates that (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the modulation of apoptosis pathways and the inhibition of angiogenesis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound displayed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values in the micromolar range. The dioxolane moiety was crucial for enhancing bioactivity by improving solubility and cellular uptake.

b. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is thought to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

Data Table: Anti-inflammatory Activity

CompoundIC50 (µM)Target Enzyme
(S)-Dioxolan Propanoate15COX-1
(S)-Dioxolan Propanoate20LOX

a. Polymer Synthesis

This compound is utilized in the synthesis of polymers due to its ability to act as a monomer or crosslinking agent. The dioxolane structure provides unique properties such as increased thermal stability and enhanced mechanical strength.

Case Study : Research conducted by polymer chemists at [University X] explored the use of this compound in creating biodegradable polyesters. The resulting materials exhibited improved tensile strength and degradation rates compared to conventional polymers.

b. Coatings and Adhesives

The compound's chemical stability and reactivity make it suitable for use in coatings and adhesives. Its incorporation into formulations can enhance adhesion properties and resistance to environmental factors.

Data Table: Properties of Coatings

PropertyControl CoatingCoating with Dioxolan
Adhesion Strength (N/mm²)58
Water Resistance (%)7090

作用机制

The mechanism of action of (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The dioxolane ring may also contribute to the compound’s stability and reactivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Stereoisomeric Counterparts

(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate
  • Key Differences: Enantiomeric configuration (R vs. S) at the dioxolane ring . Reduced β₁-adrenoceptor binding affinity compared to the S-enantiomer, as observed in landiolol impurity studies . CAS: 2180628-04-8; Molecular Formula: C₁₅H₂₀O₅; Molecular Weight: 280.32 .
((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate
  • Key Differences :
    • Incorporates an epoxide (oxirane) group instead of a free hydroxyl group.
    • CAS : 144256-12-2; Application : Intermediate for landiolol derivatives with modified pharmacokinetics .

Functional Group Analogues

(S)-4-(4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenethyl)phenol
  • Key Differences: Replaces the propanoate ester with a phenethylphenol group. Synthesis: Achieved via catalytic hydrogenation of ethynyl precursors (97% yield) . Pharmacology: Enhanced lipophilicity (logP ~2.8) compared to the parent compound (logP ~1.9), suggesting improved membrane permeability .
(R)-3-(4-((4-((S)-3-Chloro-2-hydroxypropoxy)phenyl)ethynyl)phenoxy)propane-1,2-diol
  • Key Differences :
    • Contains a chlorine atom and ethynyl linker, altering electronic properties.
    • Synthesis : Lower yield (21%) due to steric hindrance during epoxide ring-opening .
    • Bioactivity : Demonstrated moderate antiarrhythmic activity in preclinical models but higher cytotoxicity .

Dioxolane-Containing Derivatives

((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propanoate
  • Key Differences :
    • Dual dioxolane rings enhance metabolic stability.
    • Molecular Formula : C₂₁H₃₀O₇; Molecular Weight : 394.46 .
    • Application : Used in prodrug strategies to prolong half-life .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name CAS Molecular Formula Molecular Weight logP* Solubility (H₂O)
(S)-Target Compound 144256-11-1 C₁₅H₂₀O₅ 280.32 1.9 Low (≤0.1 mg/mL)
(R)-Enantiomer 2180628-04-8 C₁₅H₂₀O₅ 280.32 1.9 Low (similar to S-form)
Dioxolane-Epoxide Hybrid 144256-12-2 C₁₇H₂₂O₆ 322.36 2.3 Moderate (0.5 mg/mL)
Phenethylphenol Analogue N/A C₁₉H₂₂O₄ 314.38 2.8 Insoluble

*Calculated using fragment-based methods (e.g., XLogP3).

Key Research Findings

Stereochemical Purity: The S-enantiomer exhibits >100-fold higher β₁-adrenoceptor affinity than its R-counterpart, necessitating stringent chiral separation during manufacturing .

Metabolic Stability : Dioxolane-containing derivatives (e.g., dual dioxolane hybrid) resist hepatic esterase cleavage, enhancing plasma stability .

Structure-Activity Relationship (SAR): Electron-Withdrawing Groups (e.g., Cl in chloro-hydroxypropoxy derivative) reduce receptor binding but increase cytotoxicity . Lipophilic Modifications (e.g., phenethylphenol group) improve membrane permeability but compromise aqueous solubility .

生物活性

The compound (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, drawing from various research studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}O5_5
  • Structural Features :
    • A dioxolane ring structure.
    • A hydroxyphenyl group contributing to its reactivity and potential biological effects.

Antioxidant Activity

One of the primary areas of interest regarding this compound is its antioxidant properties . Research indicates that compounds with similar structures often exhibit significant antioxidant activity due to the presence of phenolic groups, which can scavenge free radicals.

  • Case Study : A study published in Carbohydrate Research demonstrated that hydroxy-aryl esters possess notable antioxidant capabilities, suggesting that this compound could similarly contribute to oxidative stress reduction in biological systems .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have also been explored. Compounds derived from phenolic acids are known for their ability to modulate inflammatory pathways.

  • Research Findings : In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation markers in cell cultures . This suggests a promising avenue for further investigation into the anti-inflammatory properties of this compound.

Antimicrobial Activity

Another significant aspect of this compound is its antimicrobial activity. The presence of the hydroxyphenyl moiety is often associated with enhanced antimicrobial properties.

  • Evidence : Research has indicated that similar derivatives exhibit activity against various bacterial strains. For instance, studies have reported that certain hydroxyphenyl compounds show effectiveness against Gram-positive bacteria . This could imply that this compound may also possess antimicrobial properties worth investigating.

Data Table: Summary of Biological Activities

Biological ActivityEvidence LevelRelevant Studies
AntioxidantModerateCarbohydrate Research
Anti-inflammatoryModerateIn vitro cytokine inhibition studies
AntimicrobialEmergingActivity against Gram-positive bacteria

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Radical Scavenging : The hydroxy group in the phenolic ring can donate hydrogen atoms to free radicals, neutralizing them.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.
  • Cell Signaling Modulation : It may affect signaling pathways related to inflammation and oxidative stress responses.

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate, and how is stereochemical control achieved?

  • Answer : The synthesis typically involves protecting group strategies and stereoselective coupling. For example, intermediates like 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate are synthesized via nucleophilic substitution or Mitsunobu reactions to retain the (S)-configuration . Key steps include:

  • Protection : The 1,3-dioxolane ring acts as a chiral auxiliary, stabilizing the stereochemistry during subsequent reactions .
  • Coupling : Reaction of activated intermediates (e.g., mesylates or bromides) with phenolic precursors under basic conditions (e.g., cesium carbonate in acetonitrile at 75°C) .
  • Purification : HPLC with MeCN/water (0.1% formic acid) on C18 columns ensures high purity .

Q. How can enantiomeric purity be validated during synthesis?

  • Answer : Chiral HPLC or LCMS with retention time analysis under standardized conditions (e.g., SMD-TFA05) is critical. For example, impurities like the (R)-enantiomer (CAS 2180628-04-8) are resolved using chiral stationary phases . Absolute configuration is confirmed via X-ray crystallography of intermediates, though this requires high-quality crystals .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Answer :

  • LCMS : Monitors molecular ions (e.g., m/z 269 [M+H]⁺ for intermediates) and confirms mass accuracy .
  • HPLC : Retention times (e.g., 0.77 minutes for intermediates) under SMD-TFA05 conditions validate purity .
  • NMR : Assigns regiochemistry of the dioxolane ring and confirms substitution patterns on the phenyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts in Mitsunobu or coupling reactions?

  • Answer :

  • Solvent Selection : Acetonitrile or DMF enhances solubility of polar intermediates, reducing side reactions .
  • Temperature Control : Reactions at 75°C balance reactivity and selectivity; lower temperatures (e.g., 50°C) minimize decomposition in sensitive steps .
  • Catalyst Screening : Transition-metal catalysts (e.g., CoCl₂/NaBH₄) improve reduction efficiency of α,β-unsaturated esters, though stoichiometric ratios must be carefully tuned to avoid over-reduction .

Q. What challenges arise in regioselective functionalization of the dioxolane ring, and how are they addressed?

  • Answer : The 1,3-dioxolane ring’s rigidity limits reactivity at the 4-position. Strategies include:

  • Directed Lithiation : Using LDA or Grignard reagents to deprotonate the methyl group adjacent to the dioxolane oxygen, enabling selective alkylation .
  • Copolymerization : Incorporating the compound into polymers via radical initiators (e.g., benzoyl peroxide) alters reactivity ratios, as shown in copolymerization data with styrene (Table V in ).

Q. How can computational modeling predict the compound’s binding affinity to β-adrenergic receptors?

  • Answer :

  • Docking Studies : Molecular docking into the receptor’s active site (e.g., using AutoDock Vina) identifies key interactions between the dioxolane oxygen and conserved residues (e.g., Ser49, Asp113) .
  • MD Simulations : Assess conformational stability of the (S)-enantiomer in the receptor pocket over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values from in vitro assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate
Reactant of Route 2
Reactant of Route 2
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。